Selectivity vs. Rotenone in Hepatic Cells
Dalbinol demonstrates significantly lower cytotoxicity against normal human hepatic LO2 cells compared to the structurally related rotenoid, rotenone. At a concentration of 20 µM, rotenone reduces LO2 cell viability by approximately 48.8%, whereas Dalbinol exhibits negligible effect (approximately 3.7% reduction). This indicates a superior in vitro safety window for Dalbinol [1].
| Evidence Dimension | Cytotoxicity (% viability reduction vs. untreated control) |
|---|---|
| Target Compound Data | ~3.7% reduction |
| Comparator Or Baseline | Rotenone: ~48.8% reduction |
| Quantified Difference | Rotenone is ~13.2-fold more cytotoxic to LO2 cells at 20 µM |
| Conditions | Normal human hepatic LO2 cell line; 20 µM concentration; 72 h exposure; MTT assay |
Why This Matters
This data is crucial for researchers requiring a compound with a more favorable safety profile for in vitro studies on liver-related diseases, minimizing off-target toxicity on healthy hepatocytes.
- [1] Zhu, X., et al. (2017). Dalbinol, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells. Oncotarget, 8(29), 47755-47766. (See Figure 1C). View Source
